molecular formula C15H12Cl2O2 B071404 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone CAS No. 170916-55-9

1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone

Cat. No. B071404
M. Wt: 295.2 g/mol
InChI Key: GEKQPJHLFWEGPX-UHFFFAOYSA-N
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Description

“1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone” is a chemical compound with the CAS Number: 170916-55-9 . It has a molecular weight of 295.16 and its molecular formula is C15H12Cl2O2 . The compound is typically stored in a sealed, dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12Cl2O2/c1-10(18)12-3-5-13(6-4-12)19-9-11-2-7-14(16)15(17)8-11/h2-8H,9H2,1H3 . This indicates that the compound consists of a dichlorobenzyl group attached to a phenyl ring via an ether linkage, with an ethanone group also attached to the phenyl ring.


Physical And Chemical Properties Analysis

This compound has a density of 1.285g/cm3 . It has a boiling point of 433.2ºC at 760 mmHg , and a melting point of 83-85ºC . The compound is solid in its physical form .

Scientific Research Applications

Advanced Oxidation Processes for Pollutant Degradation

Advanced oxidation processes (AOPs) are a key area of research for the degradation of recalcitrant organic compounds in water. These processes generate reactive species that can break down complex pollutants into less harmful substances. Research in this area focuses on understanding the kinetics, mechanisms, and by-products of AOPs, which could potentially apply to the study and application of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone in environmental remediation (Qutob et al., 2022).

Bioremediation of Persistent Organic Pollutants

Bioremediation strategies for persistent organic pollutants such as DDT in soils involve utilizing microbial communities to degrade these compounds. The research includes understanding microbial pathways, enzymatic activities, and the effects of environmental factors on the degradation process. Insights from this research could be relevant for studying the breakdown or environmental impact mitigation of chemicals similar to 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone (Foght et al., 2001).

Pharmacological Properties of Chemical Compounds

Pharmacological research explores the biological and therapeutic effects of compounds, including their antioxidant, anti-inflammatory, and neuroprotective activities. Such research can provide a foundation for understanding the potential biological applications or effects of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone. The pharmacological review of chlorogenic acid, for example, discusses its wide range of therapeutic roles and could serve as a model for investigating the biological activities of structurally or functionally related compounds (Naveed et al., 2018).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific procedures to follow if swallowed or if it comes in contact with skin or eyes .

properties

IUPAC Name

1-[4-[(3,4-dichlorophenyl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O2/c1-10(18)12-3-5-13(6-4-12)19-9-11-2-7-14(16)15(17)8-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKQPJHLFWEGPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379341
Record name 1-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone

CAS RN

170916-55-9
Record name 1-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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